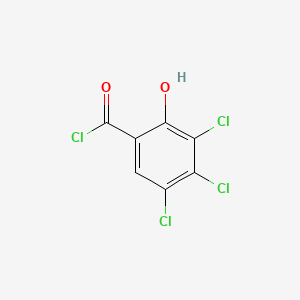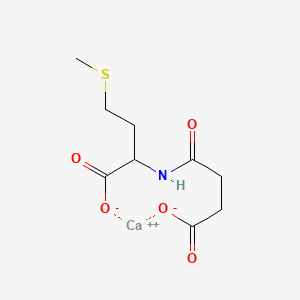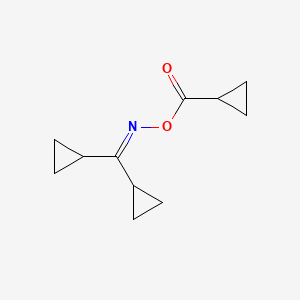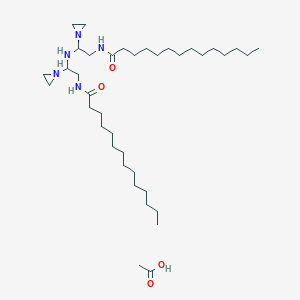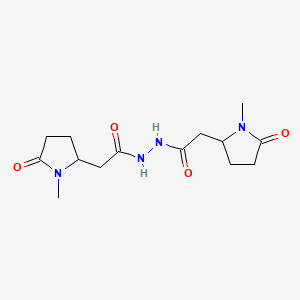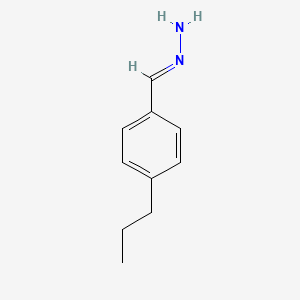
6-Amino-N-(6-aminotrimethylhexyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-N-(6-aminotrimethylhexyl)hexanamide is a chemical compound with the molecular formula C15H33N3O It is characterized by the presence of two amino groups and a hexanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-(6-aminotrimethylhexyl)hexanamide typically involves the reaction of hexanamide with an appropriate amine under controlled conditions. One common method involves the use of a reductive amination process, where hexanamide is reacted with 6-aminotrimethylhexylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
6-Amino-N-(6-aminotrimethylhexyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
6-Amino-N-(6-aminotrimethylhexyl)hexanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-N-(6-aminotrimethylhexyl)hexanamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanamide: Lacks the trimethylhexyl group, making it less hydrophobic.
N-(6-Aminotrimethylhexyl)hexanamide: Similar structure but with different substitution patterns.
Hexanamide derivatives: Various derivatives with different functional groups.
Uniqueness
6-Amino-N-(6-aminotrimethylhexyl)hexanamide is unique due to the presence of both amino groups and the trimethylhexyl moiety. This combination imparts specific chemical and physical properties, such as increased hydrophobicity and potential for multiple interactions with biological targets. These features make it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
93951-41-8 |
|---|---|
Molecular Formula |
C15H33N3O |
Molecular Weight |
271.44 g/mol |
IUPAC Name |
6-amino-N-(7-amino-2,3-dimethylheptan-2-yl)hexanamide |
InChI |
InChI=1S/C15H33N3O/c1-13(9-6-8-12-17)15(2,3)18-14(19)10-5-4-7-11-16/h13H,4-12,16-17H2,1-3H3,(H,18,19) |
InChI Key |
LGXKDXAXCUDCPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCN)C(C)(C)NC(=O)CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


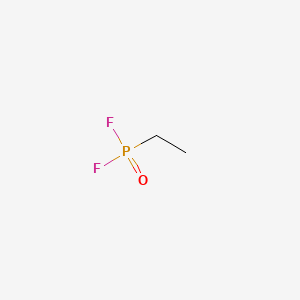
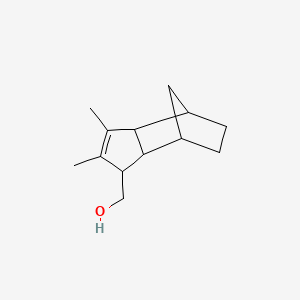
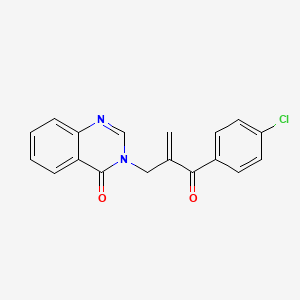

![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)


